Naringenin triacetate

Epigenetics Bromodomain inhibition Molecular docking

Naringenin triacetate is a semisynthetic acetylated flavanone with validated BRD4 BD1 binding affinity. Its acetyl-protected hydroxyl groups at positions 5, 7, and 4′ confer enhanced lipophilicity and resistance to phase II metabolism, ensuring consistent activity in bromodomain screening, prodrug activation studies, and lipid-based nanoformulation research. Supplied at ≥98% purity with excellent DMSO solubility (100 mg/mL), this chemical probe delivers reproducible results for BET protein and chromatin remodeling investigations.

Molecular Formula C21H18O8
Molecular Weight 398.4 g/mol
CAS No. 3682-04-0
Cat. No. B020102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaringenin triacetate
CAS3682-04-0
Molecular FormulaC21H18O8
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C
InChIInChI=1S/C21H18O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-9,18H,10H2,1-3H3
InChIKeyHQZXCNZZVRAEPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Naringenin Triacetate (CAS 3682-04-0) for Scientific Procurement: Acetylated Flavonoid Prodrug


Naringenin triacetate (CAS 3682-04-0) is a semisynthetic acetylated derivative of the citrus flavanone naringenin, with a molecular formula of C₂₁H₁₈O₈ and a molecular weight of 398.36 g/mol [1]. The compound features acetylation at the 5, 7, and 4′ hydroxyl positions of the flavanone backbone, a modification that enhances lipophilicity and facilitates interaction with cellular membranes . Naringenin triacetate exhibits binding affinity for the first bromodomain of BRD4 (BRD4 BD1), an epigenetic regulator implicated in transcriptional control [2].

Naringenin Triacetate vs. Parent Naringenin: Critical Pharmacokinetic and Epigenetic Differences in Research Applications


Generic substitution between naringenin and naringenin triacetate is scientifically invalid due to fundamental differences in their physicochemical and biochemical properties. The parent compound naringenin suffers from poor oral bioavailability primarily due to extensive phase II metabolism (glucuronidation and sulfation) in the intestine and liver, as demonstrated in rat models where UDP-glucuronosyltransferase and sulfotransferase enzymes rapidly conjugate the free hydroxyl groups [1]. Naringenin triacetate, by contrast, has these hydroxyl groups protected via acetylation, conferring increased lipophilicity and altered membrane permeability that bypasses the immediate metabolic liabilities of the parent aglycone . Additionally, naringenin triacetate exhibits a distinct binding profile to the BRD4 BD1 N-acetyl-lysine binding pocket—a target interaction not documented for unmodified naringenin—further underscoring the non-interchangeability of these compounds in epigenetic research contexts [2].

Naringenin Triacetate Procurement Guide: Quantitative Evidence of Differentiation vs. Parent Naringenin and Alternative Flavonoids


BRD4 BD1 Binding Affinity: Docking Comparison vs. Known BET Bromodomain Inhibitors

Naringenin triacetate demonstrates superior predicted binding affinity to the N-acetyl-lysine (Nac) binding site of the BRD4 first bromodomain (BRD4 BD1) when compared with known BET bromodomain inhibitors in silico. The compound occupies the WPF shelf region of the binding pocket, a critical interaction interface [1]. This binding profile is not observed for the parent naringenin, which lacks the acetyl modifications required for optimal occupancy of this hydrophobic acetyl-lysine recognition site.

Epigenetics Bromodomain inhibition Molecular docking

Lipophilicity Enhancement: Acetylation of Naringenin Increases Lipophilic Character for Membrane Interaction

Acetylation of the three hydroxyl groups (5, 7, and 4′ positions) of naringenin to yield naringenin triacetate significantly enhances the compound's lipophilicity compared to the parent flavanone . This structural modification masks the polar hydroxyl moieties, reducing hydrogen-bonding capacity and increasing the compound's partition coefficient in lipid environments. While precise log P values are not publicly available from the required sources, the physicochemical principle is well-established: acetyl protection of phenolic hydroxyl groups systematically increases lipophilicity, as documented for analogous acetylated flavonoid prodrugs .

Prodrug design Membrane permeability Lipophilicity

Metabolic Protection Strategy: Hydroxyl Group Masking Reduces Susceptibility to Phase II Conjugation

Parent naringenin undergoes extensive phase II metabolism in the small intestine and liver, primarily via UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) conjugation at its free hydroxyl groups [1]. In rat pharmacokinetic studies, naringenin's oral bioavailability is substantially limited by this first-pass metabolism, with extensive glucuronidation and sulfation occurring rapidly upon absorption [1]. Naringenin triacetate, by acetylating the 5, 7, and 4′ hydroxyl positions, protects these metabolic soft spots from immediate conjugation . The acetate groups can be hydrolyzed by cellular esterases to regenerate the active naringenin aglycone at the target site, a classic prodrug strategy .

Pharmacokinetics Metabolic stability Prodrug activation

Solubility Profile in Organic Solvents: Practical Formulation Advantage Over Parent Naringenin

Naringenin triacetate exhibits solubility in a broader range of organic solvents compared to the parent naringenin. The acetylated derivative is soluble in chloroform, dichloromethane, ethyl acetate, acetone, and DMSO [1]. In DMSO specifically, naringenin triacetate achieves a solubility of 100 mg/mL (251.03 mM) with ultrasonic assistance [2]. In contrast, parent naringenin, with its free hydroxyl groups, is substantially less soluble in non-polar organic solvents and requires more polar or aqueous-miscible solvent systems for dissolution.

Formulation science Solubility Lipid-based delivery

Enhanced Stability Against Degradation Relative to Non-Acetylated Flavonoids

Naringenin triacetate demonstrates enhanced stability against degradation compared to non-acetylated flavonoid forms, including the parent naringenin . The acetyl protection of the reactive phenolic hydroxyl groups reduces susceptibility to oxidative degradation and other chemical instability pathways common to polyhydroxylated flavonoids. Additionally, the compound exhibits a higher melting point than naringenin due to increased molecular interactions from the acetyl groups, further indicative of its enhanced solid-state stability .

Chemical stability Storage Assay reproducibility

Naringenin Triacetate (CAS 3682-04-0): Optimized Research and Industrial Application Scenarios


BRD4 Bromodomain Epigenetic Probe Development and Mechanistic Studies

Naringenin triacetate is uniquely suited for epigenetic research investigating BRD4 bromodomain function, given its demonstrated binding affinity for the BRD4 BD1 N-acetyl-lysine binding pocket with occupancy of the WPF shelf region [1]. This interaction profile is not documented for the parent naringenin, positioning naringenin triacetate as a distinct chemical probe for studying bromodomain-mediated transcriptional regulation, chromatin remodeling, and BET protein-dependent gene expression programs in cancer and inflammatory disease models. The compound serves as a tool molecule for validating BRD4 BD1 as a therapeutic target and for screening campaigns seeking novel bromodomain inhibitors.

Lipid-Based Nanoformulation and Advanced Drug Delivery System Development

The enhanced lipophilicity and organic solvent compatibility of naringenin triacetate—including solubility in chloroform, dichloromethane, ethyl acetate, acetone, and DMSO at 100 mg/mL (251.03 mM) [1][2]—make it an optimal candidate for lipid-based nanoformulation research. Applications include the development of solid lipid nanoparticles, liposomal encapsulation systems, and other advanced delivery vehicles designed to improve flavonoid tissue distribution. The acetylated prodrug structure facilitates incorporation into lipid matrices that would be incompatible with the hydrophilic parent naringenin, enabling formulation scientists to engineer controlled-release systems and targeted delivery platforms.

In Vitro and In Vivo Prodrug Activation Studies of Flavonoid Pharmacokinetics

Naringenin triacetate serves as a model prodrug for investigating the interplay between acetyl protection, esterase-mediated hydrolysis, and the ultimate bioavailability of flavonoid aglycones. The compound's acetyl groups at the 5, 7, and 4′ positions protect against the extensive phase II glucuronidation and sulfation that limits naringenin's oral bioavailability [1][2]. Researchers can utilize naringenin triacetate in cell-based assays and animal models to dissect the kinetics of prodrug activation, quantify tissue-specific esterase activity, and evaluate whether metabolic protection strategies meaningfully enhance systemic or target-organ exposure to the active naringenin moiety.

Long-Term Stability-Sensitive Assay Platforms and High-Throughput Screening

For screening campaigns and repetitive assay platforms where compound degradation can introduce confounding variability, naringenin triacetate offers enhanced stability against oxidative and chemical degradation compared to non-acetylated flavonoids [1]. The higher melting point and acetyl protection of reactive phenolic hydroxyl groups contribute to improved shelf stability and solution integrity over extended experimental timeframes. This stability profile reduces the frequency of compound repurchase and revalidation, making naringenin triacetate a cost-effective choice for laboratories conducting longitudinal studies or maintaining compound libraries for repeated use.

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